molecular formula C7H7BrO B151685 4-Bromobenzyl alcohol CAS No. 873-75-6

4-Bromobenzyl alcohol

Cat. No.: B151685
CAS No.: 873-75-6
M. Wt: 187.03 g/mol
InChI Key: VEDDBHYQWFOITD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Para-Bromobenzyl Alcohol undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of Para-Bromobenzyl Alcohol involves its interaction with alcohol dehydrogenase enzymes, which catalyze the oxidation of alcohols to aldehydes . This interaction is crucial in various metabolic pathways and can influence the pharmacokinetics of drugs that contain this compound as a functional group.

Comparison with Similar Compounds

Para-Bromobenzyl Alcohol can be compared with other benzyl alcohol derivatives such as:

Para-Bromobenzyl Alcohol is unique due to its bromine substituent, which imparts distinct reactivity and makes it suitable for specific synthetic applications.

Properties

IUPAC Name

(4-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDDBHYQWFOITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236276
Record name 4-Bromobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-75-6
Record name 4-Bromobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromobenzyl alcohol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Para-Bromobenzyl Alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 4-Bromobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzyl alcohol
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Synthesis routes and methods

Procedure details

To a 100 ml stainless steel autoclave, 6.0 mg (0.01 mmol) of complex 1 and 430 mg (2 mmol) of methyl p-bromobenzoate were added, and the autoclave was purged with nitrogen. Then, 0.5 ml (0.5 mmol) of 1 N MeONa and 1.5 ml of methanol were added thereto. Subsequently, hydrogen was introduced to a pressure of 5.0 MPa, followed by stirring at 80° C. for 16 hours. After cooling to room temperature, the reaction product was analyzed by GC. Merely dibromination of 31% of the substrate occurred which resulted in conversion to methyl benzoate (debrominated product), and p-bromobenzyl alcohol was not detected.
[Compound]
Name
stainless steel
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
complex 1
Quantity
6 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Name
MeONa
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzyl alcohol
Reactant of Route 2
4-Bromobenzyl alcohol
Reactant of Route 3
4-Bromobenzyl alcohol
Reactant of Route 4
4-Bromobenzyl alcohol
Reactant of Route 5
4-Bromobenzyl alcohol
Reactant of Route 6
4-Bromobenzyl alcohol

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